molecular formula C5H7ClF3NO2S B12844085 (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride CAS No. 1310732-44-5

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride

Cat. No.: B12844085
CAS No.: 1310732-44-5
M. Wt: 237.63 g/mol
InChI Key: VFJOXJIZMPYFSB-BYPYZUCNSA-N
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Description

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of (S)-2-Trifluoromethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Thiols: For the formation of sulfonothioates.

    Bases: Such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during substitution reactions.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylpyrrolidine-1-sulfonyl chloride: Lacks the stereochemistry of the (S)-enantiomer.

    2-Trifluoromethylpyrrolidine-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

    2-Trifluoromethylpyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

(S)-2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1310732-44-5

Molecular Formula

C5H7ClF3NO2S

Molecular Weight

237.63 g/mol

IUPAC Name

(2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride

InChI

InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2/t4-/m0/s1

InChI Key

VFJOXJIZMPYFSB-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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